An In-Depth Technical Guide to the Chemical Properties of 2-bromo-5-methoxy-N-methylaniline hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 2-bromo-5-methoxy-N-methylaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2-bromo-5-methoxy-N-methylaniline hydrochloride, a substituted aniline derivative of interest in medicinal chemistry and organic synthesis. Drawing upon available data for this compound and its structural analogs, this document will cover its physicochemical characteristics, spectral properties, a plausible synthetic pathway, and its potential applications in research and drug development.
Chemical Identity and Physicochemical Properties
2-bromo-5-methoxy-N-methylaniline hydrochloride is a halogenated and methoxylated derivative of N-methylaniline, presented as its hydrochloride salt to enhance its stability and solubility in polar solvents. Its structure combines the electronic and steric features of a bromine atom, a methoxy group, and an N-methylamino group on a benzene ring, making it a versatile building block in the synthesis of more complex molecules.[1][2]
Table 1: Physicochemical Properties of 2-bromo-5-methoxy-N-methylaniline hydrochloride and Related Compounds
| Property | 2-bromo-5-methoxy-N-methylaniline hydrochloride | 2-bromo-5-methoxy-N-methylaniline | 2-bromo-5-methoxyaniline |
| CAS Number | 2763760-19-4[3] | 1237027-05-2 | 59557-92-5[1] |
| Molecular Formula | C₈H₁₁BrClNO[3] | C₈H₁₀BrNO | C₇H₈BrNO[1] |
| Molecular Weight | 252.54 g/mol [3] | 216.08 g/mol | 202.05 g/mol [1] |
| Appearance | Predicted to be a solid | Not specified | Colorless to pale yellow crystal[4] |
| Melting Point | Not available | Not available | 66-68 °C[4] |
| Boiling Point | Not available | Not available | 250-300 °C[4] |
| Solubility | Predicted to be soluble in water and polar organic solvents.[4][5] | Predicted to be soluble in organic solvents.[4] | Soluble in ethanol, methanol, and dichloromethane; insoluble in water.[4] |
Note: Some data for the hydrochloride salt and the free base are predicted based on the properties of the parent aniline and general principles of salt formation.
Synthesis and Reaction Chemistry
Caption: Plausible synthetic pathway for 2-bromo-5-methoxy-N-methylaniline hydrochloride.
Step-by-Step Methodologies (Proposed)
Step 1: Bromination of 3-Methoxyaniline
The introduction of a bromine atom ortho to the amino group and para to the methoxy group can be achieved via electrophilic aromatic substitution.
-
Protocol:
-
Dissolve 3-methoxyaniline in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, while maintaining the low temperature to control selectivity.[6]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-5-methoxyaniline.
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Step 2: N-Methylation of 2-Bromo-5-methoxyaniline
The secondary amine can be formed through various N-methylation procedures.
-
Protocol (reductive amination):
-
Dissolve 2-bromo-5-methoxyaniline in a suitable solvent like methanol or acetonitrile.
-
Add an excess of a methylating agent such as formaldehyde (formalin solution).
-
Add a reducing agent, for example, sodium borohydride or sodium triacetoxyborohydride, portion-wise at room temperature.[7]
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude N-methylated product.
-
Purify by column chromatography if necessary.
-
Step 3: Hydrochloride Salt Formation
The final step involves the conversion of the free base to its hydrochloride salt.
-
Protocol:
-
Dissolve the purified 2-bromo-5-methoxy-N-methylaniline in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 2-bromo-5-methoxy-N-methylaniline hydrochloride.
-
Spectral Data and Characterization
While experimental spectra for 2-bromo-5-methoxy-N-methylaniline hydrochloride are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted and Comparative Spectral Data
| Technique | Predicted/Comparative Data for 2-bromo-5-methoxy-N-methylaniline hydrochloride |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methoxy group protons around 3.8 ppm, and a singlet for the N-methyl group protons around 2.9 ppm. The N-H proton signal would likely be broad and may be downfield due to the hydrochloride salt. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, the methoxy carbon around 55 ppm, and the N-methyl carbon around 30-35 ppm. |
| FT-IR | Characteristic peaks for N-H stretching (as an ammonium salt, broad band around 2400-3000 cm⁻¹), C-H aromatic and aliphatic stretching (around 3100-2850 cm⁻¹), C=C aromatic ring stretching (around 1600 and 1480 cm⁻¹), C-O stretching of the methoxy group (around 1250 and 1040 cm⁻¹), and C-Br stretching (in the fingerprint region, below 700 cm⁻¹). |
| Mass Spectrometry | The mass spectrum of the free base (2-bromo-5-methoxy-N-methylaniline) would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Predicted m/z for the [M+H]⁺ ion of the free base is 216.00186.[2] |
Reactivity, Stability, and Handling
Substituted anilines, particularly halogenated ones, exhibit specific reactivity and require careful handling.
-
Reactivity: The aniline nitrogen is nucleophilic and can participate in various reactions, including further alkylation, acylation, and condensation reactions. The aromatic ring is activated by the methoxy and amino groups, making it susceptible to further electrophilic substitution, although the existing substituents will direct the position of new groups. The bromine atom can be displaced through nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Stability: Like many anilines, 2-bromo-5-methoxy-N-methylaniline and its hydrochloride salt may be sensitive to light and air, potentially leading to oxidation and discoloration over time.[3] Storing the compound in a cool, dark, and dry place under an inert atmosphere is recommended to maintain its purity. The hydrochloride salt form generally offers improved stability compared to the free base.
-
Handling: Due to the potential toxicity associated with aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Applications in Drug Discovery and Development
Substituted anilines are a cornerstone of medicinal chemistry, serving as key building blocks in the synthesis of a wide range of pharmaceuticals.[1][2] The unique substitution pattern of 2-bromo-5-methoxy-N-methylaniline hydrochloride makes it a valuable intermediate for several reasons:
-
Scaffold for Complex Molecules: The different functional groups provide multiple points for chemical modification, allowing for the construction of complex molecular architectures.
-
Modulation of Physicochemical Properties: The bromo and methoxy groups can influence the lipophilicity, electronic properties, and metabolic stability of a target molecule, which are critical parameters in drug design.
-
Bioisosteric Replacement: The substituted phenyl ring can act as a bioisostere for other aromatic or heteroaromatic systems in known pharmacophores.
While specific examples of drugs derived from 2-bromo-5-methoxy-N-methylaniline hydrochloride are not prominent in the literature, its structural motifs are present in various classes of biologically active compounds, including kinase inhibitors and receptor modulators.
Conclusion
2-bromo-5-methoxy-N-methylaniline hydrochloride is a chemical intermediate with significant potential in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited, its chemical properties can be reliably inferred from its structure and comparison with related molecules. The plausible synthetic route outlined provides a framework for its preparation, and its versatile functionality makes it an attractive building block for the synthesis of novel therapeutic agents. As with all research chemicals, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.
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